molecular formula C8H8O2 B1354184 3-(5-Methylfuran-2-yl)acrylaldehyde CAS No. 108576-22-3

3-(5-Methylfuran-2-yl)acrylaldehyde

Cat. No.: B1354184
CAS No.: 108576-22-3
M. Wt: 136.15 g/mol
InChI Key: XYYLGSWUPMPWLD-NSCUHMNNSA-N
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Description

3-(5-Methylfuran-2-yl)acrylaldehyde is an organic compound belonging to the class of heteroaromatic compounds. It is characterized by the presence of a furan ring substituted with a methyl group and an aldehyde functional group at the prop-2-enal position. This compound is known for its sweet, spicy aroma and is used in various applications, including flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)acrylaldehyde can be achieved through several methods. One common approach involves the aldol condensation of 5-methylfurfural with acetaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: 5-methylfurfural and acetaldehyde.

    Catalyst: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or water.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed

Scientific Research Applications

3-(5-Methylfuran-2-yl)acrylaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as a flavoring agent in the food industry due to its sweet, spicy aroma

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring can undergo metabolic activation, leading to the formation of reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)prop-2-enal: Similar structure but lacks the methyl group on the furan ring.

    3-(5-Methyl-2-furyl)propanal: Similar structure but with a saturated propanal chain instead of the unsaturated prop-2-enal chain.

Uniqueness

3-(5-Methylfuran-2-yl)acrylaldehyde is unique due to the presence of both the methyl group on the furan ring and the unsaturated aldehyde chain. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYLGSWUPMPWLD-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015370
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet spicy aroma
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.998-1.004
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5555-90-8, 108576-22-3
Record name 2-Propenal, 3-(5-methyl-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108576223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-METHYL-2-FURYL)PROP-2-ENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080D6QWD5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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